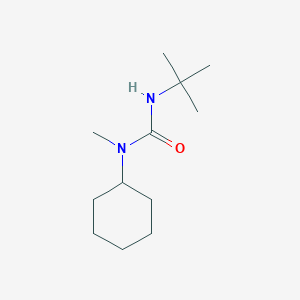
3-Tert-butyl-1-cyclohexyl-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-1-cyclohexyl-1-methylurea is an organic compound with the molecular formula C12H24N2O and a molecular weight of 212.338 g/mol It is a urea derivative characterized by the presence of a tert-butyl group, a cyclohexyl group, and a methyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-cyclohexyl-1-methylurea typically involves the reaction of tert-butyl isocyanate with cyclohexylamine and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-1-cyclohexyl-1-methylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are carried out in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives with reduced urea moiety.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the original urea moiety.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-1-cyclohexyl-1-methylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-1-cyclohexyl-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activities. The compound can inhibit or activate enzymatic reactions by binding to the active site or allosteric sites of the enzyme. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclohexyl-3-methylurea: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
3-Tert-butyl-1-cyclohexyl-1-ethylurea: Contains an ethyl group instead of a methyl group, leading to variations in its applications and biological activities.
1-Benzyl-3-tert-butyl-1-methylurea:
Uniqueness
3-Tert-butyl-1-cyclohexyl-1-methylurea is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific biological activities .
Eigenschaften
CAS-Nummer |
57883-97-3 |
|---|---|
Molekularformel |
C12H24N2O |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
3-tert-butyl-1-cyclohexyl-1-methylurea |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)13-11(15)14(4)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
SYUMFGZKAWNORD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)N(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


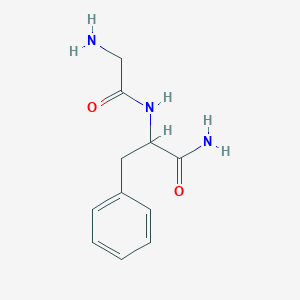

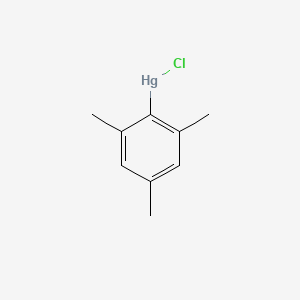
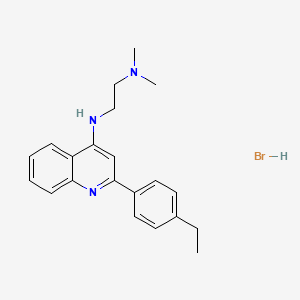
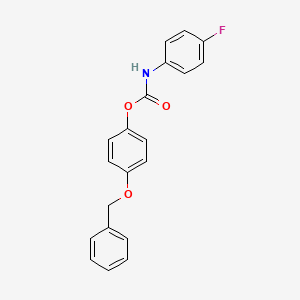
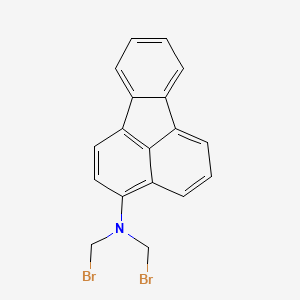
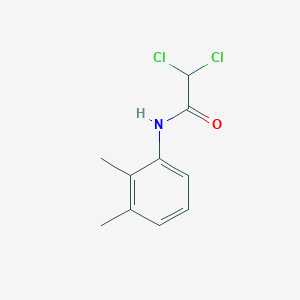
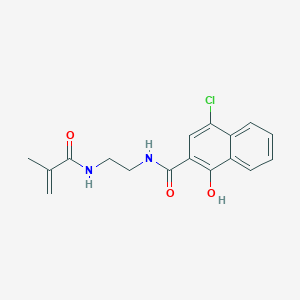
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

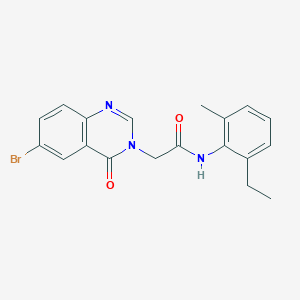
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
